

An In-Depth Technical Guide to 5-Hydantoinacetic Acid

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Compound of Interest

Compound Name: *5-Hydantoinacetic acid*

Cat. No.: B147037

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CAS Number: 5427-26-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydantoinacetic acid, also known as (2,5-dioxoimidazolidin-4-yl)acetic acid, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its hydantoin core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and biological significance of **5-Hydantoinacetic acid**, tailored for professionals in research and development.

Chemical and Physical Properties

5-Hydantoinacetic acid is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	5427-26-9	[1]
Molecular Formula	C ₅ H ₆ N ₂ O ₄	[1]
Molecular Weight	158.11 g/mol	[1]
Melting Point	214-215 °C (decomposes)	[2]
Appearance	White to off-white powder	[2]
Synonyms	(2,5-dioxoimidazolidin-4-yl)acetic acid, 5- Carboxymethylhydantoin	[1]

Table 1: Physicochemical Properties of **5-Hydantoinacetic Acid**

Solubility

Qualitative solubility information indicates that **5-Hydantoinacetic acid** is soluble in water and some organic solvents.[\[3\]](#) For practical applications, quantitative solubility data is crucial. While exact g/L values are not readily available in all common laboratory solvents, its carboxylic acid and hydantoin functionalities suggest some degree of polarity. It is soluble in dimethyl sulfoxide (DMSO).[\[4\]](#) For many carboxylic acids, solubility in organic solvents can be enhanced by the presence of water.[\[5\]](#)

Solvent	Solubility
Water	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Ethanol	Sparingly Soluble

Table 2: Solubility Profile of **5-Hydantoinacetic Acid**

Synthesis of 5-Hydantoinacetic Acid

The synthesis of **5-Hydantoinacetic acid** can be achieved through established methods for hydantoin ring formation, most notably the Urech hydantoin synthesis and the Bucherer-Bergs reaction.

Urech Hydantoin Synthesis

The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization.^[6] For the synthesis of **5-Hydantoinacetic acid**, aspartic acid is the logical starting material.

Experimental Protocol: Synthesis from Aspartic Acid^[7]

- Step 1: Formation of the Ureido-acid. Dissolve L-aspartic acid (4.3 mmol) in 20 mL of water. Adjust the pH to 5 with concentrated HCl. To this solution, add potassium cyanate (12.9 mmol). Heat the mixture with agitation at 60°C for 4 hours.
- Step 2: Cyclization. After the initial reaction, acidify the resulting solution to a pH of 2 with concentrated HCl. Continue to agitate the mixture for another 4 hours, during which a white solid will precipitate.
- Step 3: Isolation and Purification. Filter the precipitated solid and wash it with cold water. The crude **5-Hydantoinacetic acid** can be further purified by recrystallization from a suitable solvent system, such as a methanol-water mixture.

Urech Synthesis of **5-Hydantoinacetic Acid**.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multi-component reaction that typically utilizes a carbonyl compound, ammonium carbonate, and a cyanide source to form a hydantoin.^{[8][9]} While a specific protocol for the direct synthesis of **5-Hydantoinacetic acid** using this method is less common, it is a cornerstone of hydantoin chemistry.

General Workflow for Bucherer-Bergs Reaction

General Workflow of the Bucherer-Bergs Reaction.

Spectral Data and Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of **5-Hydantoinacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (DMSO-d₆, 400 MHz):[10]

- δ 12.52 (s, 1H): This broad singlet corresponds to the carboxylic acid proton (-COOH).
- δ 10.64 (s, 1H): This singlet is assigned to one of the N-H protons of the hydantoin ring.
- δ 7.89 (s, 1H): This singlet corresponds to the other N-H proton of the hydantoin ring.
- δ 4.20 (t, 1H): This triplet is attributed to the methine proton (-CH-) at the 5-position of the hydantoin ring.
- δ 2.64 (d, 1H) & 2.63 (d, 1H): These two doublets represent the diastereotopic methylene protons (-CH₂-) of the acetic acid side chain.

^{13}C NMR (DMSO-d₆, 101 MHz):[11]

- δ 175.8, 172.5, 157.7: These downfield signals are characteristic of the carbonyl carbons (C=O) of the carboxylic acid and the hydantoin ring.
- δ 54.4: This signal corresponds to the methine carbon (-CH-) at the 5-position of the hydantoin ring.
- δ 35.4: This upfield signal is assigned to the methylene carbon (-CH₂-) of the acetic acid side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **5-Hydantoinacetic acid** exhibits characteristic absorption bands corresponding to its functional groups.[12]

- $\sim 3202\text{ cm}^{-1}$ (N-H stretch): A broad absorption indicating the N-H bonds of the hydantoin ring.
[7]

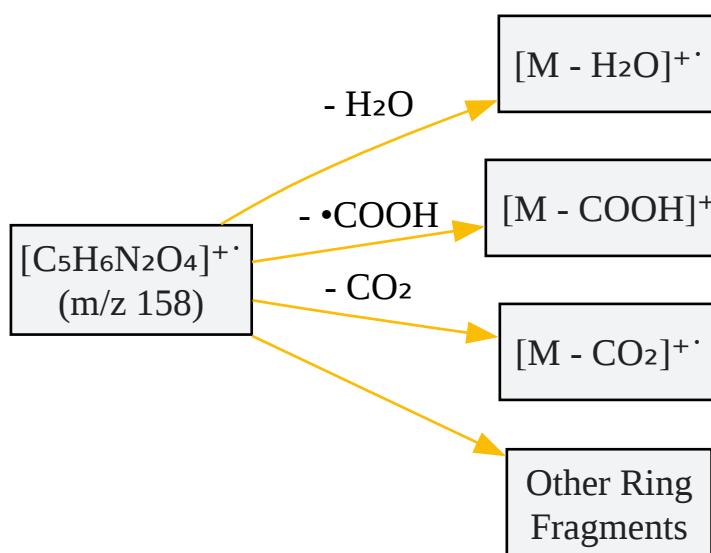
- $\sim 3360 \text{ cm}^{-1}$ (O-H stretch): A broad band characteristic of the carboxylic acid hydroxyl group. [7]
- ~ 1759 and 1707 cm^{-1} (C=O stretch): Strong, sharp peaks corresponding to the carbonyl groups of the hydantoin ring and the carboxylic acid.[7]
- $\sim 1434 \text{ cm}^{-1}$ (C-N stretch): Indicative of the carbon-nitrogen bonds within the hydantoin ring. [7]

Mass Spectrometry (MS)

The mass spectrum of **5-Hydantoinacetic acid** will show a molecular ion peak (M^+) corresponding to its molecular weight (158.11 g/mol). The fragmentation pattern is expected to involve the loss of characteristic neutral fragments.[13]

Expected Fragmentation Pathways:

- Loss of H_2O (m/z 18): From the carboxylic acid group.
- Loss of COOH (m/z 45): Cleavage of the carboxylic acid group.[13]
- Decarboxylation (loss of CO_2 , m/z 44): A common fragmentation for carboxylic acids.
- Ring fragmentation: Cleavage of the hydantoin ring can lead to various smaller fragments.



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Plausible Fragmentation Pathways for **5-Hydantoinacetic Acid**.

Biological Activity and Applications in Drug Development

While **5-Hydantoinacetic acid** itself is not typically used as a therapeutic agent, its core hydantoin structure is a key pharmacophore in a wide range of drugs. Hydantoin derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[14]

Precursor for Biologically Active Molecules

5-Hydantoinacetic acid is a valuable starting material for the synthesis of more complex molecules with therapeutic potential. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amidation or esterification, allowing for the generation of libraries of derivatives for drug screening. It has been used as a reactant in the synthesis of:

- Antiparasitic agents that inhibit pteridine reductase.[2]
- Anticancer agents based on 2,4-azolidinedione-acetic acid derivatives.[2]
- Anti-inflammatory and analgesic drugs.[2]

Mechanism of Action of Hydantoin Derivatives

The antibacterial activity of certain hydantoin derivatives is attributed to their ability to disrupt bacterial cell membranes.[15] Some derivatives are designed to be membrane-active, incorporating cationic groups and lipid tails that facilitate interaction with and breakdown of the bacterial membrane.[15] Additionally, the hydantoin core may allow these compounds to penetrate the bacterial cell and interact with intracellular targets such as DNA and ribosomes, leading to a dual mechanism of action that could reduce the likelihood of bacterial resistance. [15]

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